Vinaginsenoside R8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

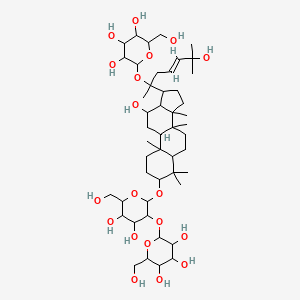

Vinaginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation, with an IC50 value of 25.18 μM . This compound is part of the ginsenoside family, which is a group of saponins found in various Panax species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinaginsenoside R8 is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Panacis majoris using solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Panacis majoris. The process includes drying the plant material, grinding it into a powder, and then using solvent extraction techniques to isolate the compound. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vinaginsenoside R8 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycoside moiety, affecting its biological activity.

Reduction: Reduction reactions can alter the triterpenoid structure, potentially leading to different biological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs without degrading the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Vinaginsenoside R8 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of triterpenoid glycosides and their chemical properties.

Biology: Researchers study its effects on cellular processes, particularly its role in inhibiting platelet aggregation.

Medicine: this compound is investigated for its potential therapeutic applications, including its anti-inflammatory and anticancer properties.

Industry: It is used in the development of new pharmaceuticals and nutraceuticals, leveraging its bioactive properties

Mechanism of Action

Vinaginsenoside R8 exerts its effects primarily by inhibiting adenosine diphosphate-induced platelet aggregation. This action is mediated through its interaction with specific molecular targets on the platelet surface, leading to the inhibition of platelet activation and aggregation pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve modulation of signaling pathways related to platelet function .

Comparison with Similar Compounds

Vinaginsenoside R8 is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include:

Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory properties.

Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing effects.

Ginsenoside Rh2: Studied for its anticancer properties.

Ginsenoside Re: Known for its cardiovascular benefits

This compound stands out due to its potent anti-platelet aggregation activity, making it a valuable compound for research in cardiovascular health and related fields.

Biological Activity

Vinaginsenoside R8 is a triterpenoid glycoside derived from the rhizomes of Panax majoris, a plant known for its medicinal properties. This compound has garnered attention due to its various biological activities, particularly in the fields of cardioprotection and antioxidative stress modulation. The following article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₄₈H₈₂O₁₉ |

| Molecular Weight | 963.153 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 1044.4 ± 65.0 °C at 760 mmHg |

| Flash Point | 585.4 ± 34.3 °C |

These properties indicate its stability and potential for various biochemical interactions.

Antiplatelet Activity

One of the most significant biological activities of this compound is its effect on platelet aggregation. Studies have shown that it inhibits adenosine diphosphate (ADP)-induced platelet aggregation with an IC50 value of 25.18 μM, suggesting its potential use as an antithrombotic agent .

Antioxidative Effects

This compound has been studied for its antioxidative properties, particularly in the context of oxidative stress-related diseases. Research indicates that it modulates oxidative stress by interacting with key enzymes involved in oxidative pathways, such as endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1) . In a computational study involving various ginsenosides, it was found that this compound exhibited favorable binding affinities to these enzymes, suggesting a mechanism for its antioxidative effects.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective properties of this compound. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, indicating a protective effect against liver damage . The underlying mechanisms involve modulation of lipid metabolism and inflammatory pathways, which are critical in conditions such as non-alcoholic fatty liver disease (NAFLD).

Anticancer Potential

This compound also demonstrates anticancer activity through various mechanisms, including induction of apoptosis in cancer cells and inhibition of cell proliferation. Its unique structure allows it to interact with multiple cellular targets, making it a candidate for further investigation in cancer therapy .

Study on Platelet Aggregation

In a controlled laboratory setting, researchers evaluated the antiplatelet effects of this compound on human platelet-rich plasma. The study confirmed that at concentrations around its IC50 value, this compound effectively inhibited platelet aggregation induced by ADP. This finding supports its potential application in preventing thrombotic events in clinical settings.

Evaluation of Antioxidative Stress

A study assessing the antioxidative capacity of various ginsenosides, including this compound, utilized a model of oxidative stress induced by hydrogen peroxide in cultured hepatocytes. Results indicated that treatment with this compound significantly reduced oxidative damage markers and improved cell viability compared to untreated controls.

Properties

CAS No. |

93376-72-8 |

|---|---|

Molecular Formula |

C48H82O19 |

Molecular Weight |

963.2 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[(E)-6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+ |

InChI Key |

IAEZLXLDZBZQPU-UKTHLTGXSA-N |

Isomeric SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(C/C=C/C(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.